Amino-PEG10-CH2-Boc: A Technical Guide for Researchers and Drug Development Professionals
Amino-PEG10-CH2-Boc: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Amino-PEG10-CH2-Boc is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal functional group, offers a versatile platform for covalently linking molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of Amino-PEG10-CH2-Boc, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
Amino-PEG10-CH2-Boc, systematically named tert-butyl (1-(amino)-3,6,9,12,15,18,21,24,27,30-decaoxa-1-yl)methylcarbamate, possesses a defined structure that dictates its utility. The molecule consists of a ten-unit polyethylene glycol (PEG10) chain, which imparts hydrophilicity and flexibility. One terminus of the PEG chain is functionalized with a methylene group attached to a Boc (tert-butyloxycarbonyl) protected amine, while the other end presents a primary amine.
The presence of the PEG spacer enhances the solubility and can reduce the aggregation of the resulting conjugate.[1] The Boc protecting group provides a stable mask for the amine functionality, which can be selectively removed under acidic conditions to enable subsequent conjugation reactions.[2][3]
Quantitative Data Summary:
While specific quantitative data for Amino-PEG10-CH2-Boc is not extensively published, the following table summarizes typical properties based on data for structurally similar PEG linkers.
| Property | Value | Notes |
| Molecular Weight | ~571.7 g/mol | [4] |
| Appearance | Colorless to light yellow oil or solid | Supplier dependent |
| Solubility | Soluble in water, DMSO, DMF, DCM | [5] General solubility for similar PEG linkers. To enhance solubility in aqueous solutions, gentle heating to 37°C and sonication can be employed. |
| Storage | Store at -20°C, protect from light and moisture | Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). |
Applications in Drug Development
The primary application of Amino-PEG10-CH2-Boc is as a linker in the synthesis of complex biomolecules, most notably PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The hydrophilic PEG10 spacer in Amino-PEG10-CH2-Boc can improve the solubility and cell permeability of the resulting PROTAC. The dual amine functionalities, one protected and one free, allow for a sequential and controlled conjugation of the E3 ligase ligand and the target protein ligand.
Experimental Protocols
The following are representative protocols for the use of Amino-PEG10-CH2-Boc in the synthesis of a PROTAC. These are generalized procedures and may require optimization for specific target proteins and ligands.
Protocol 1: Boc Deprotection of Amino-PEG10-CH2-Boc
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
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Amino-PEG10-CH2-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolve Amino-PEG10-CH2-Boc in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Synthesis of a PROTAC using Amino-PEG10-CH2-Amine
This protocol outlines the sequential conjugation of an E3 ligase ligand and a target protein ligand to the deprotected Amino-PEG10-CH2-Amine linker. This example assumes the E3 ligase ligand contains a carboxylic acid for amide bond formation and the target protein ligand has a suitable functional group for a subsequent coupling reaction.
Materials:
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Deprotected Amino-PEG10-CH2-Amine (from Protocol 1)
-
E3 Ligase Ligand with a carboxylic acid functional group (e.g., a derivative of Thalidomide or Pomalidomide)
-
Target Protein Ligand with a suitable reactive group
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Coupling agents (e.g., HATU, HOBt)
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Base (e.g., DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Reaction vials
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Magnetic stirrer and stir bars
-
HPLC for purification
Procedure:
Step 1: Conjugation of the E3 Ligase Ligand
-
In a reaction vial, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agents HATU (1.1 equivalents) and HOBt (1.1 equivalents), and the base DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Amino-PEG10-CH2-Amine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC.
Step 2: Conjugation of the Target Protein Ligand
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The purified product from Step 1, which now has a free terminal amine from the linker, is dissolved in a suitable anhydrous solvent (e.g., DMF).
-
The target protein ligand, appropriately activated for reaction with an amine, is added to the solution. The specific activation chemistry will depend on the functional groups present on the target ligand.
-
A suitable base may be required to facilitate the reaction.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by LC-MS.
-
The final PROTAC molecule is purified by preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows involving Amino-PEG10-CH2-Boc.
Caption: Workflow for the synthesis of a PROTAC molecule using Amino-PEG10-CH2-Boc.
Caption: Logical workflow for the Boc deprotection of Amino-PEG10-CH2-Boc.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypure.com [polypure.com]
- 5. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
